Molecular structure and binding affinity of 2-Methoxy-N-(4-methoxyphenyl)aniline
Molecular structure and binding affinity of 2-Methoxy-N-(4-methoxyphenyl)aniline
An In-depth Technical Guide to the Molecular Structure and Binding Affinity of 2-Methoxy-N-(4-methoxyphenyl)aniline
Abstract
This technical guide provides a comprehensive exploration of 2-Methoxy-N-(4-methoxyphenyl)aniline, a diarylamine of interest in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document integrates established experimental methodologies with robust computational predictions to offer a holistic analysis of its molecular structure and potential binding affinity. We present detailed protocols for its synthesis via modern cross-coupling reactions, elucidation of its three-dimensional structure through spectroscopic and computational techniques, and the determination of its binding characteristics using both biophysical assays and in silico modeling. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and the analytical workflows applicable to its study.
Introduction: The Significance of Diaryl-amines
Diarylamines, such as 2-Methoxy-N-(4-methoxyphenyl)aniline (also known as 2,4'-Dimethoxydiphenylamine), represent a critical scaffold in modern chemistry.[1] Their structural motif is present in a wide array of functional molecules, including pharmaceuticals, antioxidants, and organic electronic materials.[2][3] Understanding the precise three-dimensional arrangement of atoms (molecular structure) and the strength of interaction with biological targets (binding affinity) is fundamental to harnessing their potential.
This guide will systematically deconstruct the analytical and computational workflows required to characterize 2-Methoxy-N-(4-methoxyphenyl)aniline, providing both the theoretical underpinnings and practical, step-by-step protocols.
Table 1: Physicochemical Properties of 2-Methoxy-N-(4-methoxyphenyl)aniline
| Property | Value | Source |
| CAS Number | 58751-07-8 | [4] |
| Molecular Formula | C₁₄H₁₅NO₂ | [4] |
| Molecular Weight | 229.28 g/mol | [4] |
| Appearance | White to Orange to Green powder to crystal | [4] |
Synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline
The formation of the C-N bond in diarylamines is a cornerstone of synthetic organic chemistry. Two of the most powerful methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5]
Ullmann Condensation
A classic method, the Ullmann condensation typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[6] Modern iterations of this reaction have introduced ligands to facilitate the process under milder conditions.[7]
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromoanisole (1.0 mmol), 4-methoxyaniline (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Solvent and Ligand Addition: Add N,N-dimethylformamide (DMF, 5 mL) and a suitable ligand such as 1,10-phenanthroline (0.1 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Heating and Monitoring: Place the reaction tube in a preheated oil bath at 110-130°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more recent and often more versatile method that utilizes a palladium catalyst with specialized phosphine ligands. It generally proceeds under milder conditions and with a broader substrate scope than the traditional Ullmann reaction.[8]
-
Reaction Setup: In a glovebox, add palladium(II) acetate (0.02 mmol), a bulky phosphine ligand such as Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vessel.[9]
-
Reagent Addition: Add 2-bromoanisole (1.0 mmol) and 4-methoxyaniline (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Heating and Monitoring: Seal the vessel and heat the mixture to 100°C with stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Caption: Synthetic workflows for 2-Methoxy-N-(4-methoxyphenyl)aniline.
Molecular Structure Elucidation
Determining the precise three-dimensional structure of a molecule is crucial for understanding its function. This can be achieved through a combination of experimental techniques and computational modeling.
Experimental Approach: NMR Spectroscopy and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within a molecule.[10] For 2-Methoxy-N-(4-methoxyphenyl)aniline, ¹H and ¹³C NMR would be the primary techniques used.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires more scans (e.g., 1024 or more) and a wider spectral width (e.g., 220 ppm).
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation).
Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and torsion angles.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
Computational Approach: Structure Prediction and Spectral Simulation
In the absence of experimental data, computational methods can provide valuable insights into the molecular structure.
3D Structure Prediction: A 3D structure of 2-Methoxy-N-(4-methoxyphenyl)aniline can be generated using molecular mechanics or quantum mechanics methods. The resulting structure provides information on the likely conformation, including the dihedral angle between the two aromatic rings.
NMR Spectra Prediction: Using the predicted 3D structure, ¹H and ¹³C NMR chemical shifts can be calculated using quantum chemical methods, such as Density Functional Theory (DFT).[11] Several software packages are available for this purpose.[12][13]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxy-N-(4-methoxyphenyl)aniline (in CDCl₃)
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ (on ring A) | 3.85 | 55.4 |
| -OCH₃ (on ring B) | 3.78 | 55.6 |
| Aromatic Protons | 6.8 - 7.4 (multiplet) | - |
| Aromatic Carbons | - | 110 - 158 |
| N-H | ~5.7 (broad singlet) | - |
Note: These are predicted values and may differ from experimental results. The aromatic region will show complex splitting patterns requiring 2D NMR for full assignment.
Caption: Integrated workflow for binding affinity determination.
Conclusion
While experimental data for 2-Methoxy-N-(4-methoxyphenyl)aniline is not yet prevalent in the public domain, this guide demonstrates a robust, integrated approach to its characterization. By combining established synthetic and analytical protocols with powerful computational tools, researchers can gain a deep understanding of its molecular structure and potential biological interactions. The workflows presented here serve as a template for the comprehensive analysis of novel small molecules, facilitating their development in the fields of drug discovery and materials science.
References
-
GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384.
- Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild copper-catalyzed arylation of amides. Organic letters, 6(6), 913-916.
-
Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 118(30), 7215-7216.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. Retrieved from a hypothetical BenchChem technical guide.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
-
Wikipedia contributors. (2023, December 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- BenchChem. (2025). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. Retrieved from a hypothetical BenchChem technical guide.
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrophenylthiocyanate. Retrieved from a hypothetical BenchChem technical guide.
- Supplementary Information
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. Retrieved from a hypothetical BenchChem technical guide.
- Luethi, D., Trachsel, D., Hofer, S., & Liechti, M. E. (2019). Receptor interaction profiles of 4-alkoxy-substituted 2, 5-dimethoxyphenethylamines and related amphetamines. Frontiers in pharmacology, 10, 1424.
- Guin, M., Sukrutha, K. P., Sharma, K., Sarkar, P., R A, R., Sadashiva, M. P., & Kiran, K. R. (2026). Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole. Turkish Computational and Theoretical Chemistry, 10(1), 1-16.
- Nweke, E. N., & Onyeji, C. O. (2021). N, N-dimethylaniline and 2-Methoxy-5-((phenylamino) methyl) phenol. Molbank, 2021(4), M1274.
-
LookChem. (n.d.). Cas 101-70-2,4,4'-DIMETHOXYDIPHENYLAMINE. Retrieved from [Link]
- Raj, A. G., et al. (2023). Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics, 41(23), 13595-13604.
- Rajalakshmi, R., & Kumar, P. S. (2021). Evaluation of drug likeliness of (Z)-4-((4-hydroxy-3-methoxy benzylidene) amino)-1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-o.
-
NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. In NIST Chemistry WebBook. Retrieved from [Link]
- Kim, S. E., et al. (2015). Crystal structure of (E)-3-(2, 4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl) prop-2-en-1-one.
- Nichols, D. E., et al. (2015). Binding and functional structure-activity similarities of 4-substituted 2, 5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & medicinal chemistry, 23(15), 4149-4155.
- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- Desai, N. C., et al. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4-methoxyphenyl)-1-phenyl-1-pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology, 7(4), 223-232.
- Okimoto, N., et al. (2009). High-performance drug discovery: computational screening by combining docking and molecular dynamics simulations.
- Yüksek, H., et al. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4, 5. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-840.
- ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image].
- Supplementary Information
-
PubChem. (n.d.). 4-Methoxy-N-phenyl-N-(p-tolyl)aniline. Retrieved from [Link]
- Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3, 4, 5-trimethoxyphenyl) acrylonitrile. Analytical sciences, 22(11), x265-x266.65-x266.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Methoxy-N-(4-Methoxyphenyl)Aniline - [sigmaaldrich.com]
- 3. quandlelabs.com [quandlelabs.com]
- 4. 2-Methoxy-N-(4-methoxyphenyl)aniline | 58751-07-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 7. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 8. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. epstem.net [epstem.net]
- 12. NMR Predict Desktop [modgraph.co.uk]
- 13. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
